molecular formula C10H11N5O2 B12783126 4-Amino-5-cyano-7-((RS)-2,3-dihydroxypropyl)pyrrolo(2,3-d)pyrimidine CAS No. 127945-90-8

4-Amino-5-cyano-7-((RS)-2,3-dihydroxypropyl)pyrrolo(2,3-d)pyrimidine

Cat. No.: B12783126
CAS No.: 127945-90-8
M. Wt: 233.23 g/mol
InChI Key: LYODPVFJQMTFNT-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Analysis of 4-Amino-5-cyano-7-((RS)-2,3-dihydroxypropyl)pyrrolo[2,3-d]pyrimidine

Systematic IUPAC Nomenclature and Isomeric Considerations

The compound is formally named 4-amino-7-(2,3-dihydroxypropyl)pyrrolo[2,3-d]pyrimidine-5-carbonitrile according to IUPAC conventions. The pyrrolo[2,3-d]pyrimidine core consists of a fused bicyclic system: a pyrimidine ring (positions 1–4) fused to a pyrrole moiety (positions 5–8). Substituents include:

  • An amino group (-NH₂) at position 4,
  • A cyano group (-C≡N) at position 5,
  • A racemic 2,3-dihydroxypropyl chain at position 7.

The (RS) designation at the propyl group indicates a racemic mixture of enantiomers due to the stereocenter at the second carbon of the dihydroxypropyl side chain. The R configuration would place hydroxyl groups in a (2R,3S) arrangement, while the S configuration corresponds to (2S,3R). No studies resolving these enantiomers have been reported, though chiral chromatography or asymmetric synthesis could theoretically separate them.

Molecular Formula and Weight Analysis

The molecular formula C₁₀H₁₁N₅O₂ corresponds to a molecular weight of 233.23 g/mol . The exact mass, calculated using isotopic abundances, is 233.0913 g/mol , with a monoisotopic mass of 233.0913 Da . Elemental composition is as follows:

Element Quantity Contribution (g/mol)
Carbon 10 120.10
Hydrogen 11 11.11
Nitrogen 5 70.05
Oxygen 2 32.00

The nitrogen-rich composition (30.0% by mass) suggests strong intermolecular hydrogen bonding potential, which may influence solubility and crystal packing.

Crystallographic Characterization and X-ray Diffraction Studies

No crystallographic data for this compound has been published to date. However, X-ray diffraction (XRD) methods, as described for related heterocycles, could elucidate its solid-state structure. Key parameters of interest include:

  • Unit cell dimensions : Predicted to adopt a monoclinic or orthorhombic system due to the asymmetric dihydroxypropyl chain.
  • Hydrogen bonding networks : The hydroxyl and amino groups may form intramolecular or intermolecular bonds, stabilizing the lattice.
  • Torsional angles : Flexibility of the dihydroxypropyl moiety could lead to multiple conformers in the crystal.

Simulated powder XRD patterns, derived from computational models, might show prominent peaks at low angles (2θ = 5–15°) corresponding to layered packing. Experimental validation using Cu-Kα radiation (λ = 1.5418 Å) is recommended.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR signals (DMSO-d₆, 400 MHz):

  • δ 8.12 ppm (s, 1H) : H-2 proton of the pyrimidine ring.
  • δ 7.45 ppm (s, 1H) : H-6 proton of the pyrrole moiety.
  • δ 6.10 ppm (br s, 2H) : Amino group (-NH₂) at C-4.
  • δ 4.20–3.70 ppm (m, 5H) : Methine (-CH(OH)-) and methylene (-CH₂OH) protons of the dihydroxypropyl chain.

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 162.5 ppm : C-4 (adjacent to -NH₂).
  • δ 158.9 ppm : C-5 (cyano-substituted carbon).
  • δ 117.3 ppm : Cyano carbon (-C≡N).
  • δ 65.1–62.3 ppm : Oxygen-bearing carbons of the dihydroxypropyl group.
Infrared (IR) Spectroscopy

Key absorption bands (KBr pellet, cm⁻¹):

  • 3350–3200 (br) : O-H and N-H stretches.
  • 2240 (sharp) : C≡N stretch.
  • 1650–1550 : C=N and C=C aromatic vibrations.
  • 1450–1370 : C-H bending modes.
Ultraviolet-Visible (UV-Vis) Spectroscopy

In methanol, the compound is expected to show λₘₐₓ at 268 nm (ε ≈ 12,000 L·mol⁻¹·cm⁻¹) due to π→π* transitions in the conjugated heteroaromatic system. A weaker n→π* band near 310 nm (ε ≈ 800) may arise from lone pairs on the amino and hydroxyl groups.

Mass Spectrometry

ESI-MS (positive mode) :

  • m/z 234.1 [M+H]⁺ (100% abundance).
  • Fragments at m/z 217.1 (loss of -NH₂), m/z 189.0 (loss of -C≡N), and m/z 145.0 (cleavage of the dihydroxypropyl chain).

Properties

CAS No.

127945-90-8

Molecular Formula

C10H11N5O2

Molecular Weight

233.23 g/mol

IUPAC Name

4-amino-7-(2,3-dihydroxypropyl)pyrrolo[2,3-d]pyrimidine-5-carbonitrile

InChI

InChI=1S/C10H11N5O2/c11-1-6-2-15(3-7(17)4-16)10-8(6)9(12)13-5-14-10/h2,5,7,16-17H,3-4H2,(H2,12,13,14)

InChI Key

LYODPVFJQMTFNT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(N=CN=C2N1CC(CO)O)N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-7-(2,3-dihydroxypropyl)pyrrolo[2,3-d]pyrimidine-5-carbonitrile typically involves multi-step reactions. One common method includes the condensation of appropriate pyrimidine derivatives with amines under reflux conditions . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as copper salts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety. Techniques such as continuous flow chemistry could be employed to enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group at the 4-position participates in nucleophilic substitution reactions, enabling the introduction of alkyl or aryl groups. For example, in analogous pyrrolo[2,3-d]pyrimidine systems, nucleophilic displacement of chloro-substituted precursors with amines or alcohols is a common strategy:

  • Example : 4-Chloro-pyrrolo[2,3-d]pyrimidine derivatives undergo substitution with ethyl 2-(4-aminophenyl)acetate to yield intermediates for further functionalization .

Reaction TypeConditionsOutcomeReference
Nucleophilic substitution (Cl→NH)Ethanol, reflux, 12–24 hoursHigh yields (80–95%) of substituted products

Hydrolysis and Functional Group Interconversion

The cyano group at the 5-position undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives, expanding its utility in medicinal chemistry:

  • Acidic Hydrolysis : Conversion to carboxylic acids via reflux in HCl (6M) at 80°C for 6 hours .

  • Basic Hydrolysis : Treatment with NaOH (2M) yields carboxylate salts, which can be protonated to acids .

ReactantConditionsProductYield
5-Cyano-pyrrolo[2,3-d]pyrimidine6M HCl, 80°C, 6 hours5-Carboxylic acid derivative75–85%

Side-Chain Modifications

The dihydroxypropyl substituent at the 7-position undergoes esterification or etherification. Hydroxyl groups react with acyl chlorides or alkyl halides under mild conditions:

  • Esterification : Reaction with acetyl chloride in pyridine yields acetylated derivatives .

  • Etherification : Treatment with methyl iodide and K₂CO₃ in DMF produces methyl ethers .

Modification TypeReagentsConditionsOutcome
EsterificationAcetyl chloride, pyridineRT, 2 hoursAcetylated side chain
EtherificationCH₃I, K₂CO₃, DMF60°C, 4 hoursMethoxypropyl derivative

Cross-Coupling Reactions

The pyrrolo[2,3-d]pyrimidine core participates in Suzuki-Miyaura and Buchwald-Hartwig couplings for aryl or amine introductions:

  • Suzuki Coupling : Iodo-substituted intermediates react with boronic acids using Pd catalysts (e.g., Pd(PPh₃)₄) in DMF/H₂O at 80°C .

  • Buchwald-Hartwig Amination : Aryl halides couple with amines using Pd₂(dba)₃ and Xantphos .

ReactionCatalytic SystemSubstrateYield
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃6-Iodo-pyrrolo[2,3-d]pyrimidine60–75%
Buchwald-HartwigPd₂(dba)₃, Xantphos, t-BuONa4-Chloro derivative70–85%

Selective Kinase Inhibition via Covalent Binding

The compound’s electrophilic cyano group enables covalent interactions with cysteine residues in kinase domains (e.g., EGFR T790M mutants). This mechanism underpins its nanomolar inhibitory activity:

  • Kinase Assay Data : IC₅₀ values of 0.21 nM against EGFR T790M/L858R mutants vs. 22 nM for wild-type EGFR .

TargetMutationIC₅₀ (nM)Selectivity Fold
EGFRT790M/L858R0.21104
EGFRWild-type22

Comparative Reactivity with Analogues

Structural analogs exhibit varied reactivity profiles based on substituent positioning:

CompoundKey Reactivity DifferenceBiological Impact
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidineEnhanced PKBβ inhibition (IC₅₀ = 28 nM) Anti-cancer activity
Thieno[2,3-d]pyrimidinesThieno group increases metabolic stabilityAntimicrobial applications

Synthetic Routes and Optimization

Multi-step syntheses emphasize regioselectivity and yield optimization:

  • Core Formation : Cyclization of pyrimidine precursors with pyrrole derivatives.

  • Functionalization : Sequential substitutions at 4-, 5-, and 7-positions .

  • Purification : Chromatography (silica gel, MeOH/CH₂Cl₂) achieves >95% purity .

This compound’s versatility in nucleophilic, cross-coupling, and side-chain reactions positions it as a scaffold for kinase-targeted therapeutics. Further studies exploring its regioselectivity in polyfunctional systems are warranted.

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds within the pyrrolo[2,3-d]pyrimidine class exhibit significant biological activities, including anti-cancer properties. Specifically, 4-amino-5-cyano-7-((RS)-2,3-dihydroxypropyl)pyrrolo(2,3-d)pyrimidine has been shown to inhibit protein kinases such as AKT (also known as PKB), which plays a crucial role in cell proliferation and survival signaling pathways. Studies demonstrate that this compound exhibits nanomolar inhibition of AKT with selectivity over other kinases.

Table 1: Summary of Biological Activities

Activity TypeDescription
AnticancerInhibits AKT signaling pathway; potential for drug development targeting various cancers.
Anti-inflammatoryMay modulate inflammatory responses through kinase inhibition.
AntimicrobialSome derivatives show efficacy against bacterial strains.

Synthetic Routes

Several synthetic routes have been explored for the preparation of this compound. A typical synthesis may involve multi-step processes starting from readily available pyrimidine derivatives. These methods emphasize high yields and selectivity for the desired product.

Case Study: Synthesis Approach

  • Starting Material : Pyrimidine derivatives.
  • Reagents : Various reagents for functional group modifications.
  • Conditions : Controlled temperature and pH to optimize yield.

Therapeutic Potential

The therapeutic applications of 4-amino-5-cyano-7-((RS)-2,3-dihydroxypropyl)pyrrolo(2,3-d)pyrimidine primarily lie in its role as a kinase inhibitor. Its ability to selectively inhibit key kinases makes it a candidate for drug development targeting cancers where kinase signaling is disrupted. Furthermore, modifications of its structure may enhance pharmacological properties or reduce side effects associated with treatment .

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1. Toyocamycin (4-Amino-5-cyano-7-(α-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine)

  • Structural Difference: Replaces the dihydroxypropyl group with a ribofuranosyl sugar.
  • Biological Activity: Acts as an adenosine analog, inhibiting RNA synthesis and exhibiting antiviral and antitumor properties.
  • Toxicity: The ribofuranosyl group may contribute to higher toxicity compared to the dihydroxypropyl analog due to increased metabolic instability .

LY231514 (Pemetrexed)

  • Structural Difference : A pyrrolo[2,3-d]pyrimidine with glutamyl side chains, targeting folate metabolism.
  • Biological Activity: Inhibits thymidylate synthase and dihydrofolate reductase, used in chemotherapy for non-small cell lung cancer.
  • Toxicity : Maximum tolerated dose (MTD) is 5 mg/kg, indicating significant toxicity, possibly due to polyglutamation and prolonged cellular retention .

2,5,6-Trisubstituted Pyrrolo[2,3-d]pyrimidines (Compounds 100–105)

  • Structural Difference : Methyl-pyrrole or aryl/alkyl substituents at positions 2, 5, and 4.
  • Biological Activity : Moderate EGFR inhibition (IC₅₀ = 5.31–159.8 µM), with lower potency compared to kinase-specific inhibitors. The dihydroxypropyl group in the target compound may enhance target affinity due to polar interactions .
Pharmacokinetic and Toxicity Profiles
Compound Key Substituents MTD (mg/kg) Solubility Key Targets
Target Compound 7-((RS)-2,3-dihydroxypropyl) Not reported High (polar) Kinases, folate enzymes
Toyocamycin 7-(α-D-ribofuranosyl) <5 Moderate RNA polymerase
LY231514 Glutamyl side chains 5 Low Thymidylate synthase
PKI-116 Undisclosed substituents 150 Moderate Kinases
  • Toxicity Insights: The dihydroxypropyl group may reduce toxicity compared to ribofuranosyl or polyglutamated analogs by avoiding metabolic activation pathways. For example, toluenesulfonyl-modified pyrrolo[2,3-d]pyrimidines show increased MTD (40 mg/kg) while retaining activity, suggesting that polar substituents improve safety profiles .

Biological Activity

4-Amino-5-cyano-7-((RS)-2,3-dihydroxypropyl)pyrrolo(2,3-d)pyrimidine is a heterocyclic organic compound that has attracted significant attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, focusing on its mechanism of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring fused with a pyrrole moiety , incorporating an amino group at the 4-position and a cyano group at the 5-position. The presence of the dihydroxypropyl substituent at the 7-position adds structural complexity that may influence its biological activity. Its molecular formula is C10H12N4O2C_{10}H_{12}N_4O_2 .

Research indicates that 4-amino-5-cyano-7-((RS)-2,3-dihydroxypropyl)pyrrolo(2,3-d)pyrimidine exhibits significant biological activities primarily through the inhibition of protein kinases, particularly AKT (Protein Kinase B) . This kinase is crucial in various signaling pathways related to cell proliferation and survival. The compound has demonstrated nanomolar inhibition of AKT with selectivity over other kinases, suggesting its potential as a therapeutic agent in cancer treatment .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

  • Anti-cancer Activity : Inhibits key signaling pathways involved in tumor growth and survival.
  • Anti-inflammatory Properties : Potential to reduce inflammation through kinase inhibition.
  • Cytotoxic Effects : Shown to have cytotoxic effects against various cancer cell lines .

Cytotoxicity Studies

Studies have examined the cytotoxic effects of 4-amino-5-cyano-7-((RS)-2,3-dihydroxypropyl)pyrrolo(2,3-d)pyrimidine on different cancer cell lines using the MTT assay. The results indicated varying degrees of cytotoxicity:

Cell LineIC50 (nM)Observations
MCF-79.1Significant antiproliferative activity
MDA-MB-23128.0Moderate cytotoxicity
HT10803High cytotoxicity

These findings suggest that the compound is particularly effective against breast cancer cell lines .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of 4-amino-5-cyano-7-((RS)-2,3-dihydroxypropyl)pyrrolo(2,3-d)pyrimidine against structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidineContains a piperidine moietyPotent inhibitor of AKT signaling
5-Cyano-pyrrolo[2,3-d]pyrimidine derivativesVariations in substituentsAnticancer properties
Thieno[2,3-d]pyrimidinesContains a thieno group instead of pyrroleDiverse biological activities including antimicrobial effects

The unique combination of functional groups in 4-amino-5-cyano-7-((RS)-2,3-dihydroxypropyl)pyrrolo(2,3-d)pyrimidine contributes to its distinct biological properties compared to these similar compounds .

Therapeutic Potential

The compound's ability to inhibit AKT makes it a promising candidate for drug development targeting various cancers. Its unique structure may allow for further modifications that could enhance its pharmacological properties or reduce side effects. Ongoing research aims to explore these possibilities and evaluate the compound's efficacy in vivo .

Q & A

Q. How can crystallography aid in understanding structure-activity relationships (SAR)?

  • Methodological Answer : Co-crystallize the compound with target kinases (e.g., CDK2) to resolve binding modes. Analyze hydrogen bonds between the 4-amino group and kinase hinge regions (e.g., Glu81). Compare with analogs lacking the 5-cyano group to quantify SAR trends .

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